1-Chlorovinyltrimethylsilane

Vue d'ensemble

Description

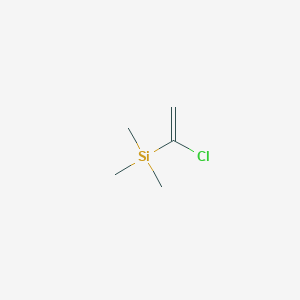

1-Chlorovinyltrimethylsilane is an organosilicon compound with the molecular formula C5H11ClSi . It is a colorless liquid with a pungent odor . This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-silicon bonds, which are crucial in various chemical reactions and industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Chlorovinyltrimethylsilane can be synthesized through several methods. One common method involves the reaction of vinyl chloride with trimethylchlorosilane in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound for various applications. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Chlorovinyltrimethylsilane undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom in this compound can be substituted with other groups, such as alkyl or aryl groups, using appropriate reagents.

Addition Reactions: The vinyl group in the compound can participate in addition reactions with various electrophiles and nucleophiles.

Polymerization: The compound can undergo polymerization reactions to form organosilicon polymers.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides, aryl halides, and organometallic compounds. These reactions often require catalysts such as palladium or nickel complexes.

Addition Reactions: Reagents such as hydrogen halides, halogens, and organolithium compounds are commonly used. These reactions typically occur under mild conditions.

Polymerization: Catalysts such as platinum or rhodium complexes are used to initiate polymerization. The reactions are carried out under controlled temperature and pressure conditions.

Major Products Formed:

Substitution Reactions: Products include various substituted vinyltrimethylsilanes.

Addition Reactions: Products include halogenated or alkylated derivatives of vinyltrimethylsilane.

Polymerization: Products include organosilicon polymers with varying molecular weights and properties.

Applications De Recherche Scientifique

1-Chlorovinyltrimethylsilane has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds. It is also used in the preparation of silicon-containing polymers and materials.

Biology: The compound is used in the modification of biomolecules to introduce silicon-containing groups, which can alter their properties and functions.

Medicine: Research is ongoing into the use of silicon-containing compounds in drug delivery systems and as potential therapeutic agents.

Industry: this compound is used in the production of silicone-based materials, which have applications in coatings, adhesives, and sealants.

Mécanisme D'action

The mechanism by which 1-Chlorovinyltrimethylsilane exerts its effects depends on the specific reaction it is involved in. Generally, the compound acts as a source of the vinyltrimethylsilyl group, which can participate in various chemical reactions. The molecular targets and pathways involved include:

Substitution Reactions: The chlorine atom is replaced by other groups, altering the electronic and steric properties of the molecule.

Addition Reactions: The vinyl group reacts with electrophiles or nucleophiles, forming new carbon-silicon bonds.

Polymerization: The vinyl group participates in chain-growth polymerization, leading to the formation of organosilicon polymers.

Comparaison Avec Des Composés Similaires

1-Chlorovinyltrimethylsilane can be compared with other similar compounds, such as:

Vinyltrimethylsilane: Lacks the chlorine atom, making it less reactive in substitution reactions.

Chlorotrimethylsilane: Lacks the vinyl group, limiting its use in addition and polymerization reactions.

Vinyltriethoxysilane: Contains ethoxy groups instead of methyl groups, affecting its reactivity and solubility.

Uniqueness: this compound is unique due to the presence of both the vinyl and chlorosilane groups, which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.

Activité Biologique

1-Chlorovinyltrimethylsilane (CVTMS) is an organosilicon compound characterized by the presence of a vinyl group and a trimethylsilyl group. Its unique structure allows it to participate in various chemical reactions, making it a subject of interest in both synthetic chemistry and biological applications. This article focuses on its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of CVTMS and its derivatives. Research indicates that compounds with similar structures exhibit significant activity against a range of bacteria, including Gram-positive strains and mycobacterial species. For instance, a study evaluated a series of chlorinated derivatives, revealing that certain compounds demonstrated submicromolar activity against Staphylococcus aureus and Enterococcus faecalis, including vancomycin-resistant strains .

Table 1: Antimicrobial Activity of CVTMS Derivatives

| Compound | Activity Against S. aureus | Activity Against E. faecalis | Cytotoxicity (IC50) |

|---|---|---|---|

| This compound | Yes | Yes | High |

| 4-Chlorocinnamanilide | Yes | Moderate | Low |

| 3,4-Dichlorocinnamanilide | High | High | Moderate |

Cytotoxic Effects

The cytotoxicity of CVTMS has been assessed in various cancer cell lines and primary mammalian cells. Findings suggest that while some derivatives exhibit significant cytotoxic effects on cancer cells, they show lower toxicity towards normal cells, indicating a potential therapeutic window for selective targeting of tumor cells .

Case Study: Cytotoxicity Assessment

A case study involving the evaluation of CVTMS on human cancer cell lines demonstrated that specific modifications to the silane structure could enhance selectivity towards cancerous cells while minimizing effects on normal tissues. The study utilized a panel of assays to determine cell viability and apoptosis rates, revealing promising results for further development .

The biological activity of CVTMS is believed to stem from its ability to interact with cellular membranes and disrupt microbial integrity. Similar compounds have been shown to form ion-channel pores within microbial membranes, leading to increased permeability and eventual cell death. Additionally, CVTMS may induce the formation of reactive oxygen species (ROS), contributing to apoptosis in target cells .

Table 2: Proposed Mechanisms of Action for CVTMS

| Mechanism | Description |

|---|---|

| Membrane Disruption | Formation of ion channels leading to cell lysis |

| Reactive Oxygen Species (ROS) | Induction of oxidative stress resulting in apoptosis |

| Enzyme Inhibition | Potential inhibition of key metabolic enzymes |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of CVTMS derivatives. Research has indicated that substituents at specific positions can significantly influence antimicrobial efficacy and cytotoxicity profiles. For example, incorporating halogen groups at strategic locations has been associated with enhanced activity against resistant bacterial strains .

Future Directions

Further research is needed to explore the full therapeutic potential of CVTMS and its derivatives. Areas for future investigation include:

- In Vivo Studies: Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy in a living organism.

- Combination Therapies: Evaluating the synergistic effects of CVTMS with existing antibiotics or chemotherapeutic agents.

- Mechanistic Studies: Elucidating detailed molecular mechanisms underlying its biological activities through advanced biochemical assays.

Propriétés

IUPAC Name |

1-chloroethenyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClSi/c1-5(6)7(2,3)4/h1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKNDIZYYLUOIMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40501581 | |

| Record name | (1-Chloroethenyl)(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2441-29-4 | |

| Record name | (1-Chloroethenyl)(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.